Dbp73D protein, Drosophila Dbp73D protein, Drosophila
Brand Name: Vulcanchem
CAS No.: 147757-74-2
VCID: VC0235068
InChI:
SMILES:
Molecular Formula: C4H2F8O
Molecular Weight: 0

Dbp73D protein, Drosophila

CAS No.: 147757-74-2

Cat. No.: VC0235068

Molecular Formula: C4H2F8O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Dbp73D protein, Drosophila - 147757-74-2

Specification

CAS No. 147757-74-2
Molecular Formula C4H2F8O
Molecular Weight 0

Introduction

Structural Characteristics and Classification

Dbp73D (Dead box protein 73D) is a member of the D-E-A-D family of putative ATP-dependent RNA helicases, named for the conserved amino acid sequence Asp-Glu-Ala-Asp in the protein. The protein consists of 687 amino acids and contains all the highly conserved helicase motifs characteristic of this family . Despite these conserved regions, Dbp73D is considered the farthest-diverged member of the D-E-A-D box family identified to date . The protein is encoded by the Dbp73D gene located in the 73D region of the Drosophila melanogaster chromosome, hence its name.

The D-E-A-D box proteins represent a subfamily of the DEAD/DEAH box helicase domain superfamily, which is characterized by the ability to unwind RNA secondary structures using ATP hydrolysis . This activity is crucial for various cellular processes involving RNA, including transcription, splicing, translation, and ribosome biogenesis.

Expression Patterns and Localization

Dbp73D exhibits a distinctive expression pattern with particular prominence in reproductive tissues. The protein is predominantly expressed in the ovary and germ line tissue of Drosophila melanogaster, similar to another D-E-A-D family member, vasa protein . This expression pattern suggests a specialized role in germ cell development and function.

While Dbp73D is expressed at relatively low levels in somatic tissues, its expression is significantly upregulated in the female germ line, indicating its importance in ovarian development and function . This tissue-specific expression pattern aligns with findings for other RNA processing factors that play critical roles in reproductive biology.

Transcriptomic Analysis

Transcriptomic analyses have confirmed that Dbp73D, along with other desiccation-responsive genes, is enriched for high expression in the ovary . This observation further supports its specialized role in reproductive tissues and suggests potential connections between reproductive development and stress response mechanisms.

Molecular Function and Biochemical Properties

As an ATP-dependent RNA helicase, Dbp73D possesses the ability to unwind RNA secondary structures by harnessing energy from ATP hydrolysis. This activity is essential for modifying RNA-RNA and RNA-protein interactions, thereby regulating various aspects of RNA metabolism.

Functional Domains

Dbp73D contains the DEAD/DEAH box helicase domain, which is critical for its RNA unwinding activity . This domain includes several conserved motifs that coordinate ATP binding and hydrolysis, as well as RNA binding and unwinding:

Domain/MotifFunctionConservation
DEAD/DEAH boxATP binding and hydrolysisHighly conserved
Helicase domainRNA binding and unwindingConserved across DEAD box proteins
C-terminal regionProtein-specific functionsMost divergent region

The protein's unique structural features, particularly in the less conserved regions, likely contribute to its specialized functions compared to other D-E-A-D box family members.

Biological Roles and Cellular Functions

Dbp73D plays multiple roles in cellular processes, particularly those related to RNA metabolism and reproductive development.

Role in Ribosome Biogenesis

Recent studies indicate that Dbp73D is functionally involved in ribosome biogenesis, particularly in the maturation of the 60S ribosomal subunit . The protein has been shown to participate in the processing of ribosomal RNA (rRNA), specifically in the U8-dependent 28S rRNA 3′ end maturation process in Drosophila melanogaster . This function highlights its importance in the complex pathway of ribosome assembly and maturation.

Involvement in RNA Processing

As an RNA helicase, Dbp73D likely participates in various aspects of RNA processing. Its interaction network suggests connections with other proteins involved in RNA metabolism, including nucleolar protein 6 (Mat89Ba), ribosome biogenesis protein BOP1 homolog (CG5033), and other RNA processing factors . These interactions indicate a role in coordinating complex RNA processing pathways.

Germline Development

The prominent expression of Dbp73D in ovarian tissue suggests a specialized role in female germline development. This function is reminiscent of the vasa protein, another D-E-A-D family member that is required in the female germ line for fertility and embryonic development . The specific contribution of Dbp73D to germ cell development remains an active area of investigation.

Role in Stress Response Mechanisms

Recent research has revealed an unexpected role for Dbp73D in stress response mechanisms, particularly in desiccation tolerance.

Desiccation Stress Response

Protein Interactions and Functional Networks

Protein interaction studies have identified several binding partners for Dbp73D, providing insights into its functional networks within the cell.

Interaction Partners

According to the STRING database, Dbp73D interacts with several proteins involved in RNA processing and ribosome biogenesis :

ProteinFunctionInteraction Score
CG5033Ribosome biogenesis protein BOP1 homolog0.958
nop5snoRNA binding, rRNA processing0.923
CG3335Helicase activity, mRNA splicing0.917
CG12499Maturation of rRNA0.887
HlcRNA helicase activity0.844
pitProbable RNA-dependent helicase0.841
CG13026Uncharacterized protein0.839
CG6833Nucleic acid binding, rRNA processing0.827
ppanProtein Peter pan, required for larval growth0.825

These interactions provide strong evidence for Dbp73D's involvement in RNA processing and ribosome biogenesis pathways.

Experimental Approaches and Research Methodologies

Research on Dbp73D has employed various experimental approaches to elucidate its functions and properties.

Gene Expression Analysis

Studies have used transcriptomic approaches, including RNA sequencing, to analyze Dbp73D expression patterns across different tissues and under various conditions . These analyses have revealed its enrichment in reproductive tissues and its regulation during stress responses.

Functional Validation

Protein Production and Characterization

Recombinant Dbp73D protein has been produced using various expression systems, including baculovirus, E. coli, and yeast . These recombinant proteins facilitate biochemical studies of the protein's enzymatic activities and interactions.

Evolutionary Significance

Dbp73D represents an interesting case study in protein evolution. Despite containing all the highly conserved helicase motifs characteristic of D-E-A-D box proteins, it is the most divergent member of this family identified to date . This combination of conservation and divergence suggests a specialized function that has evolved from a core RNA helicase activity.

The conservation of Dbp73D's roles across different organisms, from plants to insects, indicates the fundamental importance of RNA metabolism regulation in eukaryotic cells. The protein's involvement in stress response mechanisms across diverse species suggests an ancient connection between RNA processing and adaptation to environmental challenges.

Future Research Directions

Several questions remain unanswered regarding Dbp73D function and regulation:

Molecular Mechanisms

Further research is needed to elucidate the precise molecular mechanisms by which Dbp73D contributes to ribosome biogenesis, RNA processing, and stress response. Structural studies could provide insights into how its unique features contribute to its specialized functions.

Regulatory Networks

The integration of Dbp73D into broader regulatory networks, particularly those connecting RNA metabolism, germline development, and stress response, remains to be fully characterized. Systems biology approaches could help map these complex interactions.

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